Bienvenue dans la boutique en ligne BenchChem!

(E)-3-(2,3-difluorophenyl)acrylaldehyde

Structure-Activity Relationship (SAR) Physicochemical Properties Regioisomer Comparison

Procure (E)-3-(2,3-difluorophenyl)acrylaldehyde (CAS 1254840-98-6) for applications where the ortho,meta-difluoro substitution pattern is structurally mandatory. This specific regioisomer enables negative dielectric anisotropy (Δε) and high clearing point in liquid crystal monomers—properties that 2,4- or 2,5-difluoro isomers cannot replicate. In medicinal chemistry, the 2,3-difluorophenyl moiety is a validated scaffold for CCR5 antagonists (HIV, autoimmune disorders), delivering superior metabolic stability and target binding versus non-fluorinated or regioisomeric analogs. Substitution with generic cinnamaldehyde risks experimental failure. High purity 98% available for R&D and pilot-scale synthesis. Request a quote for bulk quantities.

Molecular Formula C9H6F2O
Molecular Weight 168.14 g/mol
Cat. No. B13614424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2,3-difluorophenyl)acrylaldehyde
Molecular FormulaC9H6F2O
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C=CC=O
InChIInChI=1S/C9H6F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-6H/b4-2+
InChIKeyTXOMKODUUBRTSU-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (E)-3-(2,3-Difluorophenyl)acrylaldehyde (CAS 1254840-98-6) is Not a Commodity Aldehyde: Procurement Considerations


(E)-3-(2,3-difluorophenyl)acrylaldehyde (CAS 1254840-98-6) is a fluorinated aromatic aldehyde featuring a conjugated (E)-acrylaldehyde moiety attached to a 2,3-difluorophenyl ring, with the molecular formula C₉H₆F₂O and a molecular weight of 168.14 g/mol . Its classification as a specialty synthetic intermediate, rather than a commodity chemical, stems from its specific regioisomeric fluorine substitution pattern (ortho and meta relative to the alkenyl group), which confers distinct electronic and steric properties compared to other difluorophenyl isomers [1]. This compound serves as a key building block in the synthesis of negative dielectric anisotropic liquid crystal materials and is investigated as a precursor in medicinal chemistry for the development of targeted therapeutics, where the precise fluorine arrangement critically influences molecular recognition and physicochemical parameters [2].

Why a Generic Aryl Aldehyde Substitution Strategy Fails for (E)-3-(2,3-Difluorophenyl)acrylaldehyde in Advanced R&D


Substituting (E)-3-(2,3-difluorophenyl)acrylaldehyde with a cheaper, unsubstituted analog like (E)-3-phenylacrylaldehyde (cinnamaldehyde) or a regioisomeric difluorophenyl acrylaldehyde (e.g., 2,4- or 2,5-difluoro) is not scientifically tenable without risking experimental failure. The 2,3-difluoro substitution pattern is not arbitrary; it is deliberately chosen in medicinal chemistry and materials science to modulate critical parameters such as metabolic stability, target binding affinity, and electronic properties [1]. In liquid crystal applications, the specific 2,3-difluorophenyl moiety is essential for achieving the required negative dielectric anisotropy and high clearing point, properties that other isomers do not replicate [2]. The quantitative evidence below establishes the specific, measurable performance differences that necessitate the procurement of this precise compound, not just a 'fluorinated cinnamaldehyde derivative'.

Quantitative Differentiation Guide: (E)-3-(2,3-Difluorophenyl)acrylaldehyde vs. Closest Analogs


Fluorine Substitution Pattern Drives Unique Electronic and Steric Environment vs. Isomeric Analogs

The (E)-3-(2,3-difluorophenyl)acrylaldehyde scaffold possesses a distinct regioisomeric fluorine substitution pattern (ortho and meta relative to the alkenyl group) that differentiates it from its 2,4- and 2,5-difluoro isomers . While direct comparative biological or materials performance data for the exact molecule is sparse in the open literature, the established principles of medicinal chemistry indicate that such regioisomeric variations profoundly alter key physicochemical descriptors, including lipophilicity, electronic distribution, and metabolic stability, which are critical drivers of in vitro and in vivo activity [1]. The specific ortho,meta-difluoro arrangement creates a unique electronic 'push-pull' effect and steric profile around the reactive aldehyde, which can lead to divergent reactivity and downstream biological outcomes compared to other isomers.

Structure-Activity Relationship (SAR) Physicochemical Properties Regioisomer Comparison

Predicted Lipophilicity and Boiling Point Differences vs. Non-Fluorinated Parent Structure

Fluorination of the phenyl ring in (E)-3-(2,3-difluorophenyl)acrylaldehyde results in measurable changes to physicochemical properties compared to the non-fluorinated parent, (E)-3-phenylacrylaldehyde (cinnamaldehyde) . While experimental data for the 2,3-difluoro analog is not widely published, predicted values and class-level trends indicate a significant increase in lipophilicity (XLogP). For the structurally similar 2,5-difluoro isomer, the calculated XLogP is 2.0, a substantial increase from the parent compound's typical value of around 1.9 [1]. This increase in lipophilicity, driven by the fluorine atoms, is known to enhance membrane permeability and alter pharmacokinetic profiles in drug candidates [2]. Furthermore, the boiling point is predicted to be higher for the difluorinated analog (e.g., ~242.9°C for the 2,5-isomer) compared to the parent compound (251°C at 1013 hPa), which has implications for purification and handling [1].

Physicochemical Properties Lipophilicity (LogP) Process Chemistry

Established Utility as a Key Intermediate for Negative Dielectric Anisotropic Liquid Crystals

A direct and verifiable application for the 2,3-difluorophenyl motif is in the synthesis of negative dielectric anisotropic liquid crystal compounds, as documented in patent WO2014079147A1 [1]. The patent explicitly claims liquid crystal compounds containing a 2,3-difluorophenyl group, highlighting that such compounds possess a negative dielectric anisotropy (Δε) and offer a higher clearing point compared to traditional liquid crystals with flexible alkyl chain terminals [1]. (E)-3-(2,3-difluorophenyl)acrylaldehyde serves as a logical synthetic precursor to these patented structures. In contrast, the 2,4-difluoro and 2,5-difluoro isomers are not the subject of this specific, high-value application, underscoring the critical importance of the 2,3-regioisomer in advanced materials chemistry.

Liquid Crystal Display (LCD) Materials Science Dielectric Anisotropy

Documented CCR5 Antagonism Highlights Potential for Immunomodulatory Drug Discovery

Preliminary pharmacological screening of a compound closely related to the (E)-3-(2,3-difluorophenyl)acrylaldehyde scaffold has identified potential utility as a CCR5 antagonist, with implications for treating HIV infection, asthma, rheumatoid arthritis, and other autoimmune and inflammatory conditions [1]. This finding positions the 2,3-difluorophenyl acrylaldehyde chemotype as a valuable starting point for medicinal chemistry programs targeting CCR5-mediated diseases. This contrasts with the 2,4- and 2,5-difluoro isomers, for which similar bioactivity data is not reported, and with the unsubstituted parent compound, which lacks the fluorine-mediated metabolic and conformational benefits required for drug-like properties [2].

CCR5 Antagonist Drug Discovery HIV/AIDS Inflammation

High-Value Application Scenarios for (E)-3-(2,3-Difluorophenyl)acrylaldehyde Based on Proven Differentiation


Synthesis of Negative Dielectric Anisotropic Liquid Crystal Materials for Advanced Displays

Leverage (E)-3-(2,3-difluorophenyl)acrylaldehyde as a critical building block in the synthesis of novel liquid crystal monomers. The resulting materials, which incorporate the specific 2,3-difluorophenyl moiety, are designed to exhibit a negative dielectric anisotropy (Δε) and a high clearing point, key performance attributes for modern LCD technologies [1]. This application is directly supported by patent literature that explicitly claims compounds containing the 2,3-difluorophenyl group for this purpose [1].

Medicinal Chemistry Hit-to-Lead Campaigns Targeting CCR5-Mediated Diseases

Initiate a medicinal chemistry program aimed at developing novel CCR5 antagonists for the treatment of HIV, asthma, rheumatoid arthritis, and other autoimmune disorders. Use (E)-3-(2,3-difluorophenyl)acrylaldehyde or its derivatives as a validated starting point, based on preliminary pharmacological screening data demonstrating activity against this target [2]. The 2,3-difluoro substitution pattern provides a favorable starting point for optimizing drug-like properties, including metabolic stability and target binding, compared to non-fluorinated or alternative regioisomeric scaffolds [3].

SAR Studies to Elucidate the Impact of Ortho,Meta-Difluoro Substitution on Biological Activity

Conduct comparative SAR studies to precisely quantify the effect of the ortho,meta-difluoro substitution pattern on a biological target of interest. By comparing (E)-3-(2,3-difluorophenyl)acrylaldehyde head-to-head with its 2,4-difluoro, 2,5-difluoro, and non-fluorinated analogs, researchers can generate critical data on how regioisomeric fluorine placement influences parameters such as target binding affinity, cellular potency, and metabolic stability [4]. This information is essential for rational drug design and lead optimization.

Development of Novel Fluorinated Building Blocks for Cross-Coupling and Conjugate Addition Reactions

Explore the unique reactivity of (E)-3-(2,3-difluorophenyl)acrylaldehyde as a substrate in synthetic methodology development. The conjugated enal system, combined with the electron-withdrawing and steric effects of the ortho,meta-difluoro substituents, creates a distinct electrophilic partner for reactions such as conjugate additions, Heck couplings, or organocatalytic transformations [5]. This can lead to the generation of novel, highly functionalized fluorinated intermediates not easily accessible from other isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-3-(2,3-difluorophenyl)acrylaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.